molecular formula C₁₇H₂₇N₃O₃ B1145456 N1-Feruloylspermidine CAS No. 70185-60-3

N1-Feruloylspermidine

Cat. No. B1145456
CAS RN: 70185-60-3
M. Wt: 321.41
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N1-Feruloylspermidine” is a type of hydroxycinnamic acid amide . It is also known as “feruloylspermidine” and has the molecular formula C17H27N3O3 . The compound is associated with the phenylpropanoid pathway .


Synthesis Analysis

The synthesis of feruloylspermidine conjugates is catalyzed by spermidine hydroxycinnamoyl transferases . These enzymes prefer spermidine as the acyl acceptor and use caffeoyl-CoA as the acyl donor . The process results in the formation of mono-, bi-, and tri-acylated polyamines .


Molecular Structure Analysis

The molecular structure of “N1-Feruloylspermidine” consists of 17 carbon atoms, 27 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms . The exact mass of the molecule is 321.20524173 g/mol . The compound has a topological polar surface area of 96.6 Ų and a complexity of 350 .


Physical And Chemical Properties Analysis

“N1-Feruloylspermidine” has a molecular weight of 321.4 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 11 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of N1-Feruloylspermidine involves the reaction between ferulic acid and spermidine. The ferulic acid is first activated with a coupling reagent such as EDC or DCC, followed by the addition of spermidine. The resulting intermediate is then deprotected to yield N1-Feruloylspermidine.", "Starting Materials": [ "Ferulic acid", "Spermidine", "Coupling reagent (EDC or DCC)", "Protecting groups (e.g. Boc or Fmoc)", "Solvents (e.g. DMF or DMSO)" ], "Reaction": [ "Activation of ferulic acid with coupling reagent (e.g. EDC or DCC) in a solvent (e.g. DMF or DMSO)", "Addition of spermidine to the activated ferulic acid", "Protection of the amine group of the resulting intermediate with a suitable protecting group (e.g. Boc or Fmoc)", "Deprotection of the protected intermediate to yield N1-Feruloylspermidine" ] }

CAS RN

70185-60-3

Molecular Formula

C₁₇H₂₇N₃O₃

Molecular Weight

321.41

synonyms

N-​[4-​[(3-​Aminopropyl)​amino]​butyl]​-​3-​(4-​hydroxy-​3-​methoxyphenyl)​-2-​propenamide

Origin of Product

United States

Q & A

Q1: What is the structural characterization of N1-Feruloylspermidine and its derivatives found in Microdesmis keayana roots?

A1: The research paper focuses on three newly discovered N1,N5,N10‐tris(4‐hydroxycinnamoyl)spermidines, which are derivatives of N1-Feruloylspermidine. While the specific structural characterization of N1-Feruloylspermidine itself is not provided, the study details the structures of its derivatives:

    Q2: What were the radical-scavenging properties of the discovered compounds?

    A2: The radical-scavenging abilities of keayanidines A, B, and C were evaluated using the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical spectrophotometric assay. This assay measures the ability of antioxidants to donate hydrogen atoms or electrons to neutralize DPPH radicals. While the specific results weren't detailed in this Q&A format, the research paper provides insights into the radical-scavenging potential of these N1-Feruloylspermidine derivatives. []

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.